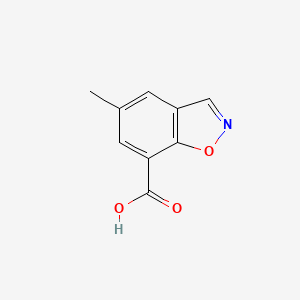

5-Methyl-1,2-benzoxazole-7-carboxylic acid

CAS No.:

Cat. No.: VC17826225

Molecular Formula: C9H7NO3

Molecular Weight: 177.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H7NO3 |

|---|---|

| Molecular Weight | 177.16 g/mol |

| IUPAC Name | 5-methyl-1,2-benzoxazole-7-carboxylic acid |

| Standard InChI | InChI=1S/C9H7NO3/c1-5-2-6-4-10-13-8(6)7(3-5)9(11)12/h2-4H,1H3,(H,11,12) |

| Standard InChI Key | PDYYJRQCRWDCMP-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC2=C(C(=C1)C(=O)O)ON=C2 |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

5-Methyl-1,2-benzoxazole-7-carboxylic acid belongs to the benzoxazole class of heterocyclic compounds, which feature a benzene ring fused to an oxazole moiety. The oxazole component consists of a five-membered ring containing one oxygen and one nitrogen atom. Key structural features include:

-

Methyl group at position 5 of the benzoxazole system

-

Carboxylic acid functional group at position 7

-

Planar aromatic system enabling π-π stacking interactions

The compound’s molecular formula is C₉H₇NO₃, with a molecular weight of 177.16 g/mol .

Table 1: Fundamental Chemical Properties

| Property | Value |

|---|---|

| CAS Registry Number | 1895186-96-5 |

| Molecular Formula | C₉H₇NO₃ |

| Molecular Weight | 177.16 g/mol |

| Hydrogen Bond Donors | 1 (carboxylic acid) |

| Hydrogen Bond Acceptors | 4 |

Spectral Characterization (Theoretical Analysis)

While experimental spectral data remains unpublished for this specific compound, predictions can be made based on analogous benzoxazole derivatives:

-

Infrared Spectroscopy (IR):

-

Broad O-H stretch (carboxylic acid): 2500-3300 cm⁻¹

-

C=O stretch (carboxylic acid): 1680-1720 cm⁻¹

-

Aromatic C=C stretches: 1450-1600 cm⁻¹

-

C-O-C asymmetric stretch (oxazole): 1250-1300 cm⁻¹

-

-

Nuclear Magnetic Resonance (NMR):

-

¹H NMR:

-

Carboxylic acid proton: δ 12.5-13.5 ppm (broad singlet)

-

Aromatic protons: δ 7.0-8.5 ppm (complex splitting pattern)

-

Methyl group: δ 2.3-2.7 ppm (singlet)

-

-

¹³C NMR:

-

Carboxylic acid carbon: δ 165-175 ppm

-

Oxazole carbons: δ 140-160 ppm

-

Methyl carbon: δ 20-25 ppm

-

-

-

Mass Spectrometry:

-

Molecular ion peak at m/z 177.16

-

Characteristic fragmentation patterns including loss of CO₂ (44 Da) from the carboxylic acid group

-

Synthetic Considerations and Methodologies

Cyclocondensation Approach

A potential route involves cyclization of a suitably substituted ortho-aminophenol precursor:

-

Starting Material: 3-Amino-4-methylsalicylic acid

-

Cyclization Agent: Trimethyl orthoformate or phosphorus oxychloride

-

Mechanism:

-

Activation of carboxylic acid to acyl chloride

-

Intramolecular nucleophilic attack by amine group

-

Dehydration to form oxazole ring

-

Hypothetical Reaction Scheme:

Post-Functionalization Strategy

Alternative methods could involve:

-

Electrophilic Substitution: Methylation of a pre-formed benzoxazolecarboxylic acid

-

Cross-Coupling Reactions: Palladium-catalyzed introduction of methyl group

Challenges in Synthesis

Key synthetic hurdles likely include:

-

Regioselectivity Control: Ensuring proper orientation of substituents during cyclization

-

Acid Sensitivity: Potential decomposition of oxazole ring under strong acidic conditions

-

Purification Difficulties: Separation from positional isomers and byproducts

Physicochemical Properties and Reactivity

Solubility Profile

Predicted solubility characteristics based on functional groups:

-

Polar Solvents: Soluble in DMSO, DMF, and aqueous alkaline solutions (via carboxylate formation)

-

Non-Polar Solvents: Limited solubility in hexane or diethyl ether

-

pH-Dependent Behavior:

-

Protonated form (pH < pKa): Low aqueous solubility

-

Deprotonated carboxylate (pH > pKa): Increased water solubility

-

Acid-Base Properties

The carboxylic acid group confers acidic character:

-

Estimated pKa: ~4.2-4.5 (comparable to benzoic acid derivatives)

-

Tautomerism Potential: Possible enol-keto tautomerism involving oxazole nitrogen

Thermal Stability

Benzoxazole derivatives typically exhibit:

-

Decomposition temperatures >200°C

-

Thermal ring-opening reactions above 300°C

Future Research Directions

Priority Investigations

-

Synthetic Optimization: Develop high-yield routes with minimal purification steps

-

Crystallographic Studies: Determine solid-state structure via X-ray diffraction

-

ADMET Profiling: Evaluate absorption, distribution, metabolism, and excretion properties

-

Structure-Activity Studies: Prepare derivatives with varied substituents

Industrial Collaboration Opportunities

-

Pharmaceutical companies: Antibacterial/antifungal drug development

-

Materials science firms: Advanced polymer synthesis

-

Agricultural chemical sector: Herbicide/pesticide formulations

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume